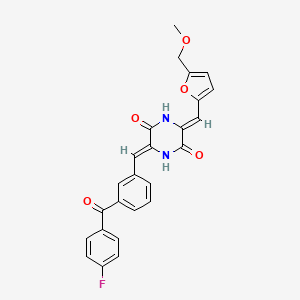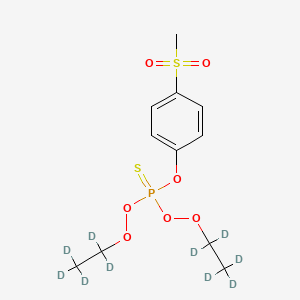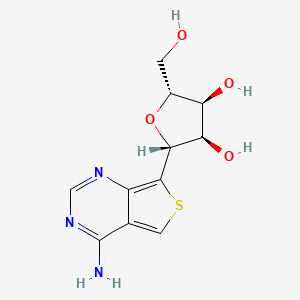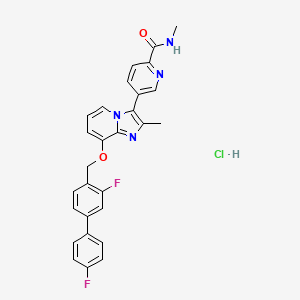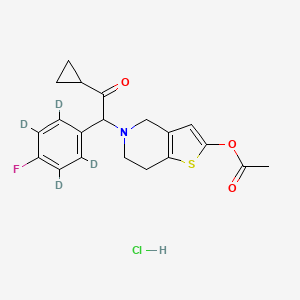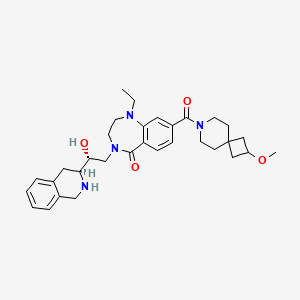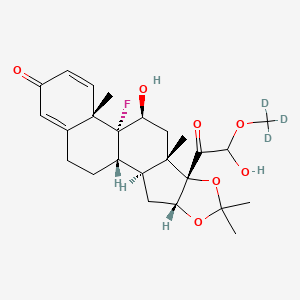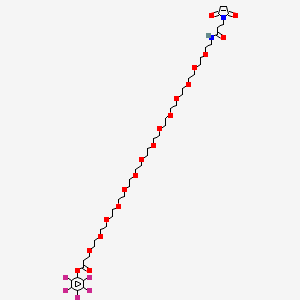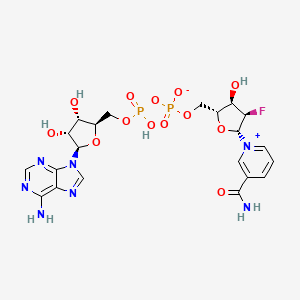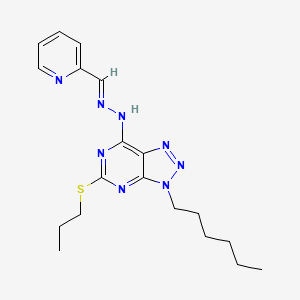
Anticancer agent 69
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 69 is a selective anticancer compound known for its potent inhibitory effects on human prostate cancer cell lines, particularly PC3 cells. This compound has shown promising results in increasing reactive oxygen species levels and down-regulating epidermal growth factor receptor, leading to the induction of apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 69 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its anticancer properties. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure maximum yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification processes, including crystallization and chromatography, to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that contribute to its anticancer activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced or altered anticancer properties. These products are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
Aplicaciones Científicas De Investigación
Anticancer agent 69 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies exploring new synthetic routes and reaction mechanisms for anticancer agents.
Biology: Researchers utilize this compound to investigate cellular responses to oxidative stress and apoptosis.
Medicine: The compound is a candidate for developing new cancer therapies, particularly for prostate cancer.
Industry: This compound is used in the development of diagnostic tools and targeted drug delivery systems
Mecanismo De Acción
Anticancer agent 69 exerts its effects through several mechanisms:
Induction of Apoptosis: The compound increases reactive oxygen species levels, leading to oxidative stress and cell death.
Down-Regulation of Epidermal Growth Factor Receptor: By reducing the levels of epidermal growth factor receptor, this compound disrupts signaling pathways essential for cancer cell survival.
Activation of Apoptosis-Related Proteins: The compound stimulates the expression of pro-apoptotic proteins like Bax and P53 while inhibiting anti-apoptotic proteins such as Bcl-2
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinones: These compounds share a similar core structure and are known for their anticancer properties.
Nitrogen-Containing Heterocycles: Compounds like pyrimidine and quinazoline exhibit similar mechanisms of action and are used in cancer treatment.
Uniqueness of Anticancer agent 69
This compound stands out due to its high selectivity for prostate cancer cells and its ability to induce apoptosis through multiple pathways. Its unique combination of functional groups and structural modifications enhances its potency and reduces the likelihood of drug resistance .
Propiedades
Fórmula molecular |
C19H26N8S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-hexyl-5-propylsulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C19H26N8S/c1-3-5-6-9-12-27-18-16(24-26-27)17(22-19(23-18)28-13-4-2)25-21-14-15-10-7-8-11-20-15/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3,(H,22,23,25)/b21-14+ |
Clave InChI |
VXGPMSOEBHCVDK-KGENOOAVSA-N |
SMILES isomérico |
CCCCCCN1C2=NC(=NC(=C2N=N1)N/N=C/C3=CC=CC=N3)SCCC |
SMILES canónico |
CCCCCCN1C2=NC(=NC(=C2N=N1)NN=CC3=CC=CC=N3)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
